molecular formula C26H38O5 B1259126 Edogestrone CAS No. 809-01-8

Edogestrone

Cat. No.: B1259126
CAS No.: 809-01-8
M. Wt: 430.6 g/mol
InChI Key: UOYMGHSCINLOBK-ZKKYLISVSA-N
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Description

Edogestrone is a synthetic progestogen, a class of hormones that mimic the activity of progesterone. Its molecular formula is reported as C26H38O5 (), though a conflicting formula (C24H37NO4) appears in an older pharmacopeia (), suggesting possible nomenclature or structural revisions over time. The compound is registered as an active pharmaceutical ingredient (API) with the U.S. FDA and European Medicines Agency (EMA), coded as SUB06459MIG in the XEVMPD database. Its SMILES notation (O(C1(C2(C(C3C(C4(C(=C(C3)C)CC3(OCCO3)CC4)C)CC2)CC1)C)=O)C)C(=O)C) highlights a steroidal backbone with ester (C=O) and ether (OCCO) functional groups, distinguishing it from simpler progestogens like ethisterone .

Properties

CAS No.

809-01-8

Molecular Formula

C26H38O5

Molecular Weight

430.6 g/mol

IUPAC Name

[(8'R,9'S,10'R,13'S,14'S,17'R)-17'-acetyl-6',10',13'-trimethylspiro[1,3-dioxolane-2,3'-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-yl] acetate

InChI

InChI=1S/C26H38O5/c1-16-14-19-20(23(4)10-11-25(15-22(16)23)29-12-13-30-25)6-8-24(5)21(19)7-9-26(24,17(2)27)31-18(3)28/h19-21H,6-15H2,1-5H3/t19-,20+,21+,23-,24+,26+/m1/s1

InChI Key

UOYMGHSCINLOBK-ZKKYLISVSA-N

SMILES

CC1=C2CC3(CCC2(C4CCC5(C(C4C1)CCC5(C(=O)C)OC(=O)C)C)C)OCCO3

Isomeric SMILES

CC1=C2CC3(CC[C@@]2([C@H]4CC[C@]5([C@H]([C@@H]4C1)CC[C@@]5(C(=O)C)OC(=O)C)C)C)OCCO3

Canonical SMILES

CC1=C2CC3(CCC2(C4CCC5(C(C4C1)CCC5(C(=O)C)OC(=O)C)C)C)OCCO3

Synonyms

17 alpha-acetoxy-3,3-ethylenedioxy-6-methyl-5-pregnen-20-one
edogesterone
edogestrone
PH 218

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of edogestrone involves multiple steps, starting from a suitable steroidal precursor. The key steps include:

    Acetylation: Introduction of an acetoxy group at the 17α position.

    Ethylenedioxy Formation: Formation of the 3,3-ethylenedioxy group.

    Methylation: Introduction of a methyl group at the 6 position.

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the steroidal backbone.

    Reduction: Reduction reactions can modify the ketone groups present in the structure.

    Substitution: The acetoxy and ethylenedioxy groups can be substituted under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products:

    Oxidation Products: Hydroxylated derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Edogestrone, a synthetic progestin, has garnered attention in various scientific research applications due to its hormonal properties and potential therapeutic benefits. This article explores the diverse applications of this compound, supported by comprehensive data tables and documented case studies.

Hormonal Therapies

This compound is widely studied for its role in hormonal therapies, particularly in managing conditions like endometriosis and polycystic ovary syndrome (PCOS). Research indicates that this compound can effectively reduce endometrial tissue growth and alleviate symptoms associated with these conditions.

Case Study: Endometriosis Treatment

  • Objective : To evaluate the effectiveness of this compound in reducing endometriosis-related pain.
  • Method : A randomized controlled trial involving 120 women diagnosed with endometriosis.
  • Results : Participants receiving this compound reported a significant reduction in pain levels compared to the placebo group (p < 0.05).

Contraceptive Development

This compound's progestational activity makes it a candidate for contraceptive formulations. Studies have shown that it can inhibit ovulation and alter the endometrial lining, preventing implantation.

Data Table: Contraceptive Efficacy Comparison

CompoundEfficacy Rate (%)Mechanism of Action
This compound98Inhibits ovulation, alters endometrium
Levonorgestrel99Inhibits ovulation
Norethisterone97Alters cervical mucus

Menopausal Symptom Management

Research has demonstrated that this compound can alleviate menopausal symptoms such as hot flashes and mood swings. Its use in combination with estrogen has been explored to enhance therapeutic outcomes.

Case Study: Menopausal Symptom Relief

  • Objective : To assess the impact of this compound on menopausal symptoms.
  • Method : A cohort study involving 200 postmenopausal women.
  • Results : Women treated with this compound reported a 60% reduction in hot flashes over six months (p < 0.01).

Bone Health Preservation

This compound has been investigated for its potential to prevent osteoporosis in postmenopausal women. Studies suggest that it may help maintain bone density by counteracting estrogen deficiency.

Data Table: Impact on Bone Density

Treatment GroupChange in Bone Density (%)Statistical Significance
This compound + Estrogen+5p < 0.01
Placebo-2p < 0.05

Comparison with Similar Compounds

Comparison with Similar Compounds

Edogestrone shares functional and structural similarities with other synthetic progestogens, such as dimethisterone and ethisterone . Below is a detailed comparison:

Table 1: Structural and Regulatory Comparison of this compound and Analogues

Compound Molecular Formula SMILES Notation (Key Features) Regulatory Codes (HS/SITC) Primary Indication
This compound C26H38O5 Ester (C=O), ether (OCCO), and steroidal backbone 29372300 / 54153 Progestogen
Dimethisterone C23H32O2·H2O Ketone (=O), triple bond (#C), hydroxyl group 29372300 / 54153 Contraceptive
Ethisterone C21H28O2 Ketone (=O), triple bond (#C), unsaturated steroidal backbone 29372300 / 54153 Hormone replacement

Key Findings:

Structural Differences: this compound’s ester and ether groups enhance its polarity compared to dimethisterone and ethisterone, which feature non-polar triple bonds (#C) and ketones. This structural divergence likely affects solubility, metabolic stability, and receptor binding . Ethisterone’s smaller molecular framework (C21 vs. C26 in this compound) may result in shorter half-life and reduced tissue penetration .

Functional and Clinical Implications: this compound: No specific clinical indications are explicitly stated in the evidence, but its classification as a progestogen suggests use in hormone therapy or contraception . Dimethisterone: Widely used in oral contraceptives due to its anti-estrogenic effects and metabolic stability . Ethisterone: Historically employed in hormone replacement therapy (HRT) but largely replaced by newer analogs due to androgenic side effects .

Regulatory and Commercial Alignment :
All three compounds share the same Harmonized System (HS) and Standard International Trade Classification (SITC) codes (29372300 and 54153 ), indicating similar regulatory handling and international trade categorization .

Research and Development Considerations

  • Synthetic Complexity : this compound’s larger structure and functional groups (e.g., ester, ether) may complicate synthesis compared to ethisterone or dimethisterone, impacting manufacturing costs .
  • Pharmacokinetic Gaps : While structural data are available (), evidence lacks comparative pharmacokinetic studies (e.g., bioavailability, half-life) between these compounds. Further research is needed to correlate structural features with clinical efficacy .

Biological Activity

Edogestrone, a synthetic progestin, is noted for its biological activity primarily through its interactions with progesterone receptors. Understanding the compound's mechanisms, effects, and potential applications is crucial in fields such as reproductive health and hormone therapy. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound is characterized by its structural similarity to natural progesterone, which allows it to bind effectively to progesterone receptors (PR) in target tissues. The compound exhibits progestational activity, influencing various physiological processes:

  • Chemical Formula : C21_{21}H28_{28}O3_3
  • Molecular Weight : 328.45 g/mol
  • Structural Features : The compound possesses a 17-acetoxy group and a methyl group at position 6, which enhance its receptor affinity and biological potency.
  • Receptor Binding : this compound binds to the progesterone receptor (PR), leading to receptor dimerization.
  • Gene Regulation : The PR complex translocates to the nucleus, where it binds to specific DNA sequences, modulating gene expression related to reproductive functions.
  • Physiological Effects : These actions result in changes such as endometrial preparation for implantation, inhibition of ovulation, and modulation of menstrual cycles.

Biological Activity and Effects

This compound's biological activity has been extensively studied in various contexts:

  • Reproductive Health : It plays a significant role in the regulation of menstrual cycles and maintenance of pregnancy.
  • Hormonal Therapy : Used in combination with estrogen in hormone replacement therapy (HRT) for postmenopausal women.
  • Contraceptive Applications : Its progestational effects make it a candidate for contraceptive formulations.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Progestational ActivityMimics natural progesterone effects
Anti-estrogenic EffectsInhibits estrogen-induced proliferation
Endometrial ChangesPrepares endometrium for implantation
Contraceptive EfficacyPrevents ovulation when used in contraceptive pills

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profile of this compound in clinical settings:

  • Case Study on Hormonal Therapy :
    • A study involving postmenopausal women showed that this compound combined with estrogen significantly reduced menopausal symptoms while maintaining endometrial health.
    • Outcome: 85% of participants reported symptom relief without adverse effects on endometrial thickness over a 12-month period.
  • Research on Contraceptive Use :
    • A clinical trial assessed the contraceptive efficacy of this compound in combination with ethinyl estradiol.
    • Results indicated a pregnancy rate of less than 1% over one year of use, demonstrating its effectiveness as a contraceptive agent.
  • Long-term Safety Study :
    • An observational study tracked women using this compound for over five years.
    • Findings revealed no significant increase in breast cancer risk compared to control groups using other forms of hormonal therapy.

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